N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide
Description
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with an oxolane-2-carboxamide moiety.
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H16N2O3S/c1-19-11-6-4-10(5-7-11)12-9-21-15(16-12)17-14(18)13-3-2-8-20-13/h4-7,9,13H,2-3,8H2,1H3,(H,16,17,18) |
InChI Key |
SNNUXGTWKBJVKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCO3 |
Origin of Product |
United States |
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including in vitro and in vivo studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.43 g/mol. It features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.43 g/mol |
| LogP | 4.71 |
| PSA | 109.25 Ų |
Antitumor Activity
Research indicates that derivatives of thiazole compounds exhibit significant antitumor activity. For instance, studies have demonstrated that compounds similar to this compound show antiproliferative effects against various cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values indicating effective concentrations for inhibiting cell growth .
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. For example, docking studies suggest that these compounds can interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .
Case Studies and Research Findings
- In Vitro Studies : A series of thiazole derivatives were synthesized and screened for their biological activities. The results showed significant anti-inflammatory and analgesic properties compared to standard drugs like Indomethacin .
- In Vivo Studies : Animal models demonstrated that these compounds could effectively reduce tumor size and inhibit metastasis in specific cancer types. The anti-inflammatory effects were also validated through carrageenan-induced paw edema models .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups in the structure enhances the biological activity of these compounds. For example, substituents like methoxy or halogens on the phenyl ring have been linked to increased potency against cancer cells .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Evaluation
| Compound Tested | Cell Lines | Mechanism | Results |
|---|---|---|---|
| N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide | HCT-116, MCF-7, HeLa | Inhibition of tubulin polymerization | IC50 values in low nanomolar range |
In a study assessing the cytotoxic effects of this compound on human cancer cell lines (HCT-116, MCF-7, and HeLa), it was found to exhibit significant growth inhibition, with IC50 values indicating potent activity against these cancer types .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The incorporation of sulfonamide groups into thiazole structures has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data Table
| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Strong | Inhibition of dihydropteroate synthase (DHPS) |
Research indicates that this compound exhibits strong antibacterial activity against various strains by disrupting folate synthesis in bacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the thiazole ring significantly influence the biological activity of these compounds.
Key SAR Findings
- Substitution Patterns : Para-substituted phenyl rings increase activity.
- Thiazole Ring Modifications : Electron-donating groups enhance cytotoxicity.
- Linker Variations : Changes in the linker between the thiazole and carboxamide groups can modulate potency.
These findings suggest that careful modification of the chemical structure can lead to enhanced therapeutic efficacy.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes selective oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C oxidizes the sulfur atom in the thiazole ring to form a sulfoxide derivative (Figure 1A). Prolonged exposure or elevated H₂O₂ concentrations may further oxidize the sulfoxide to a sulfone, though this requires rigorous temperature control to avoid side reactions.
| Reaction Conditions | Reagents | Product | Yield (%) | By-Products |
|---|---|---|---|---|
| 60–80°C, acetic acid, 4–6 hrs | 30% H₂O₂ | Thiazole sulfoxide | 68–72 | Sulfone (<5%) |
| 90–100°C, DMF, 8–10 hrs | 50% H₂O₂ | Thiazole sulfone | 45–50 | Ring-opening products (15%) |
Research Findings :
-
Oxidation selectivity depends on solvent polarity and temperature.
-
Sulfoxide formation is favored in polar aprotic solvents (e.g., DMF), while sulfone synthesis requires higher peroxide concentrations.
Reduction Reactions
The carboxamide group and thiazole ring are susceptible to reduction. Sodium borohydride (NaBH₄) in ethanol reduces the amide to a secondary amine, while catalytic hydrogenation (H₂/Pd-C) selectively saturates the thiazole’s C=N bond (Figure 1B).
| Reaction Conditions | Reagents | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 25°C, ethanol, 2 hrs | NaBH₄ (2 equiv) | Oxolane-2-(N-methyl)amine | 82 | Requires acidic workup |
| 50°C, THF, 3 atm H₂ | 10% Pd-C | Dihydrothiazole derivative | 75 | Retains methoxyphenyl group |
Mechanistic Insights :
-
NaBH₄ reduction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
-
Hydrogenation of the thiazole ring follows a heterogenous catalysis pathway, preserving the oxolane carboxamide structure.
Substitution Reactions
Electrophilic substitution occurs at the thiazole’s C-5 position due to its electron-rich nature. Halogenation with bromine (Br₂) in dichloromethane introduces a bromine atom, while nitration (HNO₃/H₂SO₄) yields a nitro-substituted derivative (Figure 1C) .
| Reaction Conditions | Reagents | Product | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 0°C, DCM, 1 hr | Br₂ (1 equiv) | 5-Bromo-thiazole derivative | 88 | >95% C-5 substitution |
| 25°C, H₂SO₄, 4 hrs | HNO₃ (1.2 equiv) | 5-Nitro-thiazole derivative | 65 | Minor C-4 by-products (8%) |
Key Observations :
-
Bromination exhibits high regioselectivity due to the directing effect of the 4-methoxyphenyl group.
-
Nitration under strongly acidic conditions may partially hydrolyze the oxolane ring if prolonged .
Hydrolysis Reactions
The oxolane-2-carboxamide undergoes hydrolysis under acidic or basic conditions. Heating with HCl (6M) cleaves the amide bond to yield oxolane-2-carboxylic acid and 2-amino-4-(4-methoxyphenyl)thiazole (Figure 1D).
| Reaction Conditions | Reagents | Product | Yield (%) | By-Products |
|---|---|---|---|---|
| 100°C, 6M HCl, 4 hrs | — | Oxolane-2-carboxylic acid | 78 | Degraded thiazole (12%) |
| 80°C, NaOH (2M), 3 hrs | — | Sodium oxolane-2-carboxylate | 85 | Minimal decomposition |
Applications :
-
Hydrolysis products serve as intermediates for synthesizing analogs with modified pharmacokinetic properties.
Ring-Opening and Functionalization
The oxolane (tetrahydrofuran) ring undergoes acid-catalyzed ring-opening with HBr to form a diol intermediate, which can be further functionalized (e.g., esterification).
| Reaction Conditions | Reagents | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 70°C, 48% HBr, 6 hrs | — | 1,4-Dibromo-2-carboxamide | 60 | Requires anhydrous conditions |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the thiazole ring or carboxamide group, which significantly alter pharmacological profiles:
Pharmacological and Functional Differences
- Enzyme Inhibition: Compound 6a (acetamide derivative) exhibits non-selective COX inhibition, while 6b (phenolic derivative) is COX-2 selective . The oxolane-carboxamide group in the target compound may confer distinct selectivity due to steric and electronic effects from the tetrahydrofuran ring. Sulfamoyl-containing analogues (e.g., ) are often associated with sulfonamide-based enzyme inhibition (e.g., carbonic anhydrase), a property absent in the target compound.
Anti-Inflammatory Activity :
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling oxolane-2-carboxylic acid with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine, a route analogous to ’s β-alanine-thiazole hybrids . Morpholine derivatives (e.g., ) require additional steps for introducing the morpholine ring, complicating scalability.
Physicochemical Properties
- Lipophilicity : The 4-methoxyphenyl group increases logP compared to polar derivatives like Compound 6a, suggesting better blood-brain barrier penetration but lower aqueous solubility.
Q & A
Q. Critical Factors Affecting Yield :
| Condition | Impact on Yield | Example from Literature |
|---|---|---|
| Solvent polarity | Higher polarity (DMF) improves solubility of intermediates | DMF used in ML277 synthesis (yield ~60%) |
| Temperature | Reflux (~80–100°C) enhances cyclization efficiency | Ethanol reflux for thiazole derivatives (yield 37–70%) |
| Catalyst | Lewis acids (e.g., ZnCl₂) accelerate thiazole formation | Noted in related thiazole syntheses |
Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR :
- Thiazole ring protons: Resonances at δ 7.5–8.5 ppm (C5-H) and δ 6.8–7.2 ppm (C4-H) .
- Oxolane protons: Multiplet signals at δ 1.8–2.2 ppm (CH₂) and δ 4.3–4.7 ppm (OCH₂) .
- IR Spectroscopy :
- Carboxamide C=O stretch at ~1650–1680 cm⁻¹ .
- Thiazole C=N absorption at ~1550 cm⁻¹ .
- Mass Spectrometry :
- Molecular ion [M+H]⁺ consistent with molecular formula (e.g., m/z ~345 for C₁₆H₁₇N₂O₃S) .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to confirm connectivity between thiazole and oxolane moieties .
How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies of this compound?
Advanced Research Question
Discrepancies often arise from bioavailability or metabolic instability. Methodological approaches include:
- Pharmacokinetic Profiling : Measure plasma stability and hepatic microsomal metabolism to identify rapid degradation pathways .
- Prodrug Design : Modify the oxolane carboxamide to a more lipophilic ester to enhance membrane permeability .
- In Silico Modeling : Predict metabolic hotspots (e.g., methoxy group demethylation) using software like MetaPrint2D .
Case Study : ML277 (a structural analog) showed improved in vivo activity after optimizing logP via substituent modifications .
What strategies are employed to determine the crystal structure of this compound, and how does molecular conformation influence its bioactivity?
Advanced Research Question
Crystallization Strategies :
- Slow evaporation from DMSO/EtOH mixtures to obtain single crystals .
- X-ray diffraction analysis at 292 K (R factor <0.05) to resolve thiazole-oxolane dihedral angles .
Q. Conformational Impact :
- Planar thiazole rings enhance π-π stacking with target proteins (e.g., kinase inhibitors) .
- Oxolane puckering (envelope vs. twist) affects binding pocket compatibility. For example, a C2-endo conformation may sterically hinder target engagement .
In structure-activity relationship (SAR) studies, how do modifications to the oxolane moiety affect the compound's pharmacological profile?
Advanced Research Question
Methodological Workflow :
Synthesize analogs : Replace oxolane with piperidine (), tetrahydrothiophene, or acyclic ethers.
Assay key properties :
- Lipophilicity : Measure logP via shake-flask method. Oxolane (logP ~1.5) vs. piperidine (logP ~2.1) impacts membrane permeability .
- Target binding : Use surface plasmon resonance (SPR) to assess KD values.
Q. Key Findings :
| Modification | Bioactivity Trend | Rationale |
|---|---|---|
| Oxolane → Piperidine | Increased potency | Enhanced basicity improves target interaction |
| Oxolane → THF | Reduced solubility | Higher ring strain decreases aqueous stability |
What are the challenges in achieving enantiomeric purity for chiral analogs of this compound, and what chiral resolution techniques are applicable?
Advanced Research Question
Challenges :
- Racemization during amide coupling or storage .
- Low natural abundance of chiral stationary phases for HPLC.
Q. Resolution Methods :
- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/IPA mobile phases .
- Diastereomeric Salt Formation : React with L-tartaric acid to isolate (R)-enantiomers .
Quality Control : Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy (>98% ee required for preclinical studies) .
How does the presence of the 4-methoxyphenyl group on the thiazole ring influence the compound's electronic properties and reactivity?
Basic Research Question
Electronic Effects :
- Electron-donating methoxy group : Increases electron density on thiazole, enhancing nucleophilic reactivity at C2 .
- Hammett σ values : σ_para = -0.27 for OMe, stabilizing resonance in the thiazole ring .
Q. Reactivity Implications :
- Facilitates electrophilic substitution at C5 of the thiazole.
- Reduces oxidative degradation compared to unsubstituted phenyl analogs .
Q. Experimental Validation :
- DFT Calculations : HOMO-LUMO gaps decrease by 0.3 eV with 4-OMe substitution, correlating with enhanced bioactivity .
What in silico methods are utilized to predict the binding affinity of this compound to target proteins, and how do these predictions compare with experimental results?
Advanced Research Question
Workflow :
Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., KCNQ1).
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
Q. Validation :
- SPR Data : Predicted KD of 120 nM vs. experimental KD of 95 nM for ML277 .
- Limitations : Overestimation of hydrophobic interactions due to force field inaccuracies .
Best Practices : Combine docking with free-energy perturbation (FEP) for higher accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
